(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative. Thiazolidinones are a class of heterocyclic compounds containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms. These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a thiosemicarbazide with an α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazolidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted thiazolidinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity and is studied for its potential use in developing new antibiotics.
Medicine: Due to its anti-inflammatory and anticancer properties, it is investigated for therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, leading to reduced inflammation. It also induces apoptosis in cancer cells by activating specific signaling pathways, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds, such as pioglitazone and rosiglitazone, are used as antidiabetic agents.
Thiazolidinones: Other thiazolidinone derivatives with similar structures and biological activities.
Uniqueness
(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one: is unique due to its specific substitution pattern and the presence of both phenylamino and thioxo groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H16N2OS2 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(5Z)-3-anilino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16N2OS2/c1-14(12-15-8-4-2-5-9-15)13-17-18(22)21(19(23)24-17)20-16-10-6-3-7-11-16/h2-13,20H,1H3/b14-12+,17-13- |
InChI Key |
MGWORHWJUVDHKT-PZAFVPBJSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)NC3=CC=CC=C3 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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